Spectroscopic Characterization of (1R)-1-(4-iodophenyl)ethanamine: A Technical Guide
Spectroscopic Characterization of (1R)-1-(4-iodophenyl)ethanamine: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the chiral amine, (1R)-1-(4-iodophenyl)ethanamine. This compound is of significant interest in synthetic chemistry and drug development, making its unambiguous structural confirmation paramount. This document is intended for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for molecular characterization. The following sections detail the predicted spectral features and provide the underlying principles for their interpretation, grounded in established spectroscopic theory and data from analogous structures.
Introduction
(1R)-1-(4-iodophenyl)ethanamine is a primary amine containing a stereocenter and a para-substituted iodophenyl group. Its molecular structure dictates a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques. Understanding the expected data from ¹H NMR, ¹³C NMR, IR, and MS is crucial for confirming its identity, assessing its purity, and elucidating its structure in various chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] For (1R)-1-(4-iodophenyl)ethanamine, both ¹H and ¹³C NMR are essential for structural elucidation.
¹H NMR Spectroscopy
Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 2H | Ar-H (ortho to I) |
| ~7.10 | Doublet | 2H | Ar-H (ortho to CH(NH₂)) |
| ~4.15 | Quartet | 1H | CH (NH₂) |
| ~1.60 | Broad Singlet | 2H | NH₂ |
| ~1.35 | Doublet | 3H | CH₃ |
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of (1R)-1-(4-iodophenyl)ethanamine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key features:
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Aromatic Protons: The para-substituted benzene ring is expected to show two doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing iodine atom are deshielded and appear at a lower field (~7.65 ppm) compared to the protons ortho to the ethylamine group (~7.10 ppm).
-
Methine Proton: The proton on the chiral carbon (CH) is adjacent to both the aromatic ring and the methyl group, resulting in a quartet at approximately 4.15 ppm due to coupling with the three methyl protons.
-
Amine Protons: The two protons of the primary amine (NH₂) typically appear as a broad singlet around 1.60 ppm.[3] The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.
-
Methyl Protons: The three protons of the methyl group (CH₃) are coupled to the methine proton, resulting in a doublet at approximately 1.35 ppm.
Experimental Workflow for ¹H NMR
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C -CH(NH₂) |
| ~137 | Ar-C -H (ortho to I) |
| ~128 | Ar-C -H (ortho to CH(NH₂)) |
| ~92 | Ar-C -I |
| ~51 | C H(NH₂) |
| ~25 | C H₃ |
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences:
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Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. This results in each unique carbon appearing as a singlet. A larger number of scans is generally necessary.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and referencing.
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR:
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Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the para-substitution. The carbon attached to the iodine (C-I) will be shifted to a relatively upfield position (~92 ppm) due to the heavy atom effect. The carbon bearing the ethylamine group will be at the most downfield position among the aromatic carbons (~148 ppm). The two protonated aromatic carbons will appear in the typical aromatic region (~128 and ~137 ppm).
-
Aliphatic Carbons: The chiral methine carbon (CH) is expected around 51 ppm, and the methyl carbon (CH₃) will be found in the upfield region at approximately 25 ppm.
Experimental Workflow for ¹³C NMR
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Data (Neat or KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3280 | Medium, two bands | N-H stretch (primary amine) |
| 3080 - 3020 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Medium | N-H bend (scissoring) |
| 1580, 1480 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1020 | Medium | C-N stretch |
| ~820 | Strong | para-disubstituted C-H bend (out-of-plane) |
| ~500 | Medium | C-I stretch |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Press the sample against the crystal to ensure good contact. Acquire the spectrum using an FTIR spectrometer. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.
Interpretation of the IR Spectrum
The IR spectrum of (1R)-1-(4-iodophenyl)ethanamine is expected to show characteristic absorption bands:
-
N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3380-3280 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches.[3][4] A medium intensity N-H bending (scissoring) vibration should be visible around 1620-1580 cm⁻¹.[4]
-
C-H Vibrations: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[5] A strong out-of-plane bending vibration around 820 cm⁻¹ is indicative of para-disubstitution on the benzene ring.
-
C=C and C-N Vibrations: Aromatic C=C stretching bands are expected around 1580 and 1480 cm⁻¹. The C-N stretching vibration will likely appear in the 1250-1020 cm⁻¹ region.[3]
-
C-I Vibration: The C-I stretching frequency is expected to be in the low-frequency region, around 500 cm⁻¹.
Experimental Workflow for ATR-IR Spectroscopy
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 247 | Medium | [M]⁺˙ (Molecular Ion) |
| 232 | High | [M - CH₃]⁺ |
| 120 | Low | [C₈H₁₀N]⁺ |
| 105 | Low | [C₇H₇N]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of (1R)-1-(4-iodophenyl)ethanamine is expected to show:
-
Molecular Ion: The molecular ion peak ([M]⁺˙) should be observed at an m/z of 247, corresponding to the molecular weight of the compound (C₈H₁₀IN).[6] The presence of one nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[3]
-
Fragmentation Pattern: The most prominent fragmentation pathway for amines is typically alpha-cleavage.[3] For this molecule, the most stable fragment would result from the loss of a methyl radical (•CH₃) to form a resonance-stabilized iminium cation at m/z 232. This is expected to be the base peak. Other fragments may arise from cleavage of the C-I bond or rearrangements of the aromatic ring.
Experimental Workflow for EI-MS
Caption: Workflow for EI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of (1R)-1-(4-iodophenyl)ethanamine. By correlating the expected data from ¹H NMR, ¹³C NMR, IR, and MS with the known molecular structure, researchers can confidently verify the identity and purity of this important chemical entity. The provided protocols and interpretations serve as a valuable resource for scientists engaged in synthetic chemistry and pharmaceutical development, ensuring the integrity of their research through rigorous analytical validation.
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